Molecular Weight and Heavy Atom Count Differentiation for Permeability Optimization
N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide (MW 292.36 g/mol) is a lighter homolog compared to the N-(4-butylphenyl) analog (CAS 868215-91-2, MW 334.43 g/mol). This difference of 42.07 Da is significant as it places the target compound more comfortably within the optimal molecular weight range (≤300 Da) for oral bioavailability, potentially offering superior permeability characteristics. The lower molecular weight also confers a higher fraction of sp3 hybridized carbons (Fsp3), which is positively correlated with clinical success. [1]
| Evidence Dimension | Molecular Weight and Heavy Atom Count |
|---|---|
| Target Compound Data | MW: 292.36 g/mol; 20 heavy atoms |
| Comparator Or Baseline | N-(4-butylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide: MW 334.43 g/mol; 23 heavy atoms |
| Quantified Difference | Δ MW = -42.07 g/mol; 3 fewer heavy atoms |
| Conditions | Calculated from molecular formula (C14H16N2O3S vs C17H22N2O3S) |
Why This Matters
For procurement in lead optimization, a lower molecular weight and heavy atom count is a key selection criterion, as it predicts higher likelihood of favorable ADME properties, making this compound a strategically superior starting point.
- [1] Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. View Source
